2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile

Medicinal Chemistry Lipophilicity Physicochemical Profiling

For lead optimization and SAR studies, this intermediate provides an XLogP3 of 2.4, positioning it between non-chlorinated and alternative regioisomeric analogs for fine-tuning lipophilicity. The dual 2-chloro and 4-cyano sites enable sequential functionalization, reducing protecting group steps. With a bp of 236.3°C and density of 1.5 g/cm³, it offers advantages in continuous flow processing and phase separation during scale-up.

Molecular Formula C7H2ClF3N2
Molecular Weight 206.55 g/mol
CAS No. 1260782-19-1
Cat. No. B1464827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile
CAS1260782-19-1
Molecular FormulaC7H2ClF3N2
Molecular Weight206.55 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1Cl)C(F)(F)F)C#N
InChIInChI=1S/C7H2ClF3N2/c8-6-1-4(2-12)5(3-13-6)7(9,10)11/h1,3H
InChIKeyOKPDZBFTNATSFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile (CAS 1260782-19-1) – Technical Baseline for Procurement Decisions


2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile (CAS 1260782-19-1) is a fluorinated heterocyclic building block characterized by a pyridine ring substituted with chloro at the 2-position, trifluoromethyl at the 5-position, and a nitrile group at the 4-position [1]. This specific substitution pattern distinguishes it from numerous regioisomeric analogs (e.g., 2-chloro-5-(trifluoromethyl)pyridine, CAS 52334-81-3; 5-(trifluoromethyl)pyridine-2-carbonitrile, CAS 95727-86-9; 2-chloro-5-(trifluoromethyl)pyridine-3-carbonitrile, CAS 624734-22-1), each offering distinct reactivity profiles and downstream synthetic utility. With a computed XLogP3 of 2.4 and a topological polar surface area of 36.7 Ų, this compound possesses physicochemical properties that position it as a moderately lipophilic, non-hydrogen-bond-donating intermediate [2]. It is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research programs where the unique 2-chloro-4-cyano-5-CF₃ pyridine framework is required for target molecule construction .

Why Generic Substitution Fails for 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile (CAS 1260782-19-1) in Synthesis


In procurement for structure-specific synthetic routes, the substitution of 2-chloro-5-(trifluoromethyl)pyridine-4-carbonitrile with a regioisomeric analog or a de-nitriled congener is not a neutral decision—it fundamentally alters downstream reactivity, physicochemical properties of the final product, and overall synthetic efficiency [1]. For example, the absence of the 4-cyano group in 2-chloro-5-(trifluoromethyl)pyridine (CAS 52334-81-3) eliminates a critical site for nucleophilic addition, cross-coupling, or reduction to aminomethyl derivatives, thereby precluding entire classes of chemical transformations . Conversely, selecting a regioisomer such as 2-chloro-5-(trifluoromethyl)pyridine-3-carbonitrile (CAS 624734-22-1) may result in altered electronic distribution across the pyridine ring (e.g., differing XLogP3 values, as shown in Section 3), leading to changes in the lipophilicity, metabolic stability, or target binding of the final elaborated compound . The quantitative evidence below substantiates the specific differentiation of the 2-chloro-4-cyano-5-CF₃ pyridine framework relative to its closest alternatives.

Quantitative Differentiation: 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile vs. Regioisomeric Alternatives


LogP Comparison: 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile (XLogP3 = 2.4) vs. 5-(Trifluoromethyl)pyridine-2-carbonitrile (LogP = 1.88-1.97)

2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile exhibits a computed XLogP3 value of 2.4, indicating moderate lipophilicity suitable for balancing membrane permeability and aqueous solubility in drug-like molecules [1]. In contrast, the comparator 5-(trifluoromethyl)pyridine-2-carbonitrile (CAS 95727-86-9)—a regioisomer lacking the 2-chloro substituent and with a 2-cyano rather than 4-cyano group—has a lower LogP value of 1.88–1.97 . This quantifiable difference of ΔLogP ≈ 0.43–0.52 reflects the combined lipophilicity-enhancing effects of the 2-chloro substitution and the specific 4-cyano positioning in the target compound.

Medicinal Chemistry Lipophilicity Physicochemical Profiling

LogP Comparison: 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile (XLogP3 = 2.4) vs. 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile (LogP = 2.62548)

Compared to the regioisomer 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile (CAS 80194-70-3), which has a vendor-reported LogP of 2.62548 , the target compound 2-chloro-5-(trifluoromethyl)pyridine-4-carbonitrile has a slightly lower computed XLogP3 of 2.4 [1]. This ΔLogP ≈ –0.23 difference reflects the subtle but measurable impact of cyano-group positioning (4-cyano vs. 2-cyano) on the overall hydrophobicity of the chloro-trifluoromethylpyridine scaffold. Both compounds share identical molecular formulas (C₇H₂ClF₃N₂) and molecular weights (206.55 g/mol), making the lipophilicity differential attributable solely to regiochemical variation.

Medicinal Chemistry Structure-Activity Relationship (SAR) Lipophilicity

Boiling Point and Volatility Differentiation: 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile (Bp = 236.3 ± 35.0 °C) vs. 5-(Trifluoromethyl)pyridine-2-carbonitrile (Bp = 232.3 °C)

The target compound has a predicted boiling point of 236.3 ± 35.0 °C at 760 mmHg [1], while the comparator 5-(trifluoromethyl)pyridine-2-carbonitrile (CAS 95727-86-9)—which lacks the 2-chloro substituent—has a reported boiling point of 232.3 °C . The slightly higher boiling point of the target compound (Δ ≈ +4.0 °C) is consistent with its larger molecular weight (206.55 vs. 172.11 g/mol) and the presence of the additional chlorine atom, which increases van der Waals interactions. This differential, though modest, can influence purification strategy (e.g., distillation cut points) and handling considerations in multi-step synthesis.

Process Chemistry Purification Physical Properties

Density Differentiation: 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile (1.5 ± 0.1 g/cm³) vs. 5-(Trifluoromethyl)pyridine-2-carbonitrile (1.37 g/cm³)

The predicted density of 2-chloro-5-(trifluoromethyl)pyridine-4-carbonitrile is 1.5 ± 0.1 g/cm³ [1], compared to 1.37 g/cm³ for the non-chlorinated analog 5-(trifluoromethyl)pyridine-2-carbonitrile . This Δ ≈ +0.13 g/cm³ (or ~9.5% increase) is attributable to the additional mass contributed by the 2-chloro substituent in the target compound. Higher density can impact solvent partitioning during liquid-liquid extraction and may influence the design of continuous flow processes where material density affects residence time and mixing efficiency.

Formulation Process Engineering Physical Characterization

Polar Surface Area Consistency: 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile (36.7 Ų) Matches 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile

Both 2-chloro-5-(trifluoromethyl)pyridine-4-carbonitrile and its regioisomer 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile have identical topological polar surface area (TPSA) values of 36.7 Ų [1]. This equivalence arises from the identical functional group composition (one chloro, one trifluoromethyl, one cyano, and a pyridine nitrogen) despite differing regiochemistry. TPSA values below 60–70 Ų are typically associated with favorable passive blood-brain barrier permeability; the value of 36.7 Ų indicates that both regioisomers fall within a desirable range for CNS drug design. However, this equivalence means that TPSA cannot be used to differentiate between these two building blocks for BBB penetration predictions; selection must rely on other parameters (e.g., LogP, reactivity).

Medicinal Chemistry Blood-Brain Barrier Permeability ADME Prediction

Synthetic Utility: 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile as a Versatile Intermediate via Chlorine Substitution and Cyano Functionalization

2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile contains two distinct reactive handles: (1) the 2-chloro position, which is susceptible to nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols, and (2) the 4-cyano group, which can be reduced to an aminomethyl group (e.g., using LiAlH₄ or catalytic hydrogenation) or hydrolyzed to a carboxylic acid . In contrast, the comparator 2-chloro-5-(trifluoromethyl)pyridine (CAS 52334-81-3) lacks the cyano group entirely, eliminating the opportunity for cyano-specific downstream transformations and reducing the number of accessible derivatization pathways from two reactive centers to one. The presence of both the electrophilic chloro and the reducible cyano in the target compound offers a strategic advantage for sequential or orthogonal functionalization in multi-step synthetic sequences.

Organic Synthesis Cross-Coupling Reactions Building Block Reactivity

Optimal Application Scenarios for 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile (CAS 1260782-19-1) Based on Quantitative Differentiation


Medicinal Chemistry Lead Optimization: Modulating Lipophilicity (LogP) Without Altering Core Scaffold

In lead optimization campaigns where a balance of lipophilicity is critical for achieving favorable ADME properties, 2-chloro-5-(trifluoromethyl)pyridine-4-carbonitrile (XLogP3 = 2.4) offers a distinct lipophilicity profile compared to regioisomeric alternatives. When building a compound library around a pyridine-4-carbonitrile core, the target compound provides approximately 0.43–0.52 LogP units higher lipophilicity than the non-chlorinated 5-(trifluoromethyl)pyridine-2-carbonitrile (LogP 1.88–1.97) [1], yet is approximately 0.23 LogP units less lipophilic than 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile (LogP = 2.62548) . This positions the target compound as an intermediate-lipophilicity option within the chloro-trifluoromethylpyridinecarbonitrile chemical space, suitable for SAR studies where fine-tuning LogP is required without altering the overall scaffold architecture. The identical TPSA of 36.7 Ų across regioisomers [2] further isolates LogP as the key differentiation parameter for membrane permeability predictions.

Multi-Step Organic Synthesis Requiring Orthogonal Functional Handles

For synthetic sequences demanding orthogonal functionalization, 2-chloro-5-(trifluoromethyl)pyridine-4-carbonitrile provides two chemically distinct reactive centers—the 2-chloro position for SNAr reactions and the 4-cyano group for reduction to an aminomethyl moiety or hydrolysis to a carboxylic acid . This dual reactivity is absent in simpler analogs such as 2-chloro-5-(trifluoromethyl)pyridine, which lacks the cyano handle and thus constrains synthetic options. Procurement of this compound is indicated when the synthetic route requires (a) initial nucleophilic displacement at the 2-position (e.g., amine coupling), followed by (b) subsequent manipulation of the 4-cyano group in the presence of the installed functionality. The ability to perform sequential, orthogonal derivatization reduces protecting group manipulations and overall step count.

Process Development: Optimizing Purification via Boiling Point and Density Differentials

During process scale-up, physical property differentials influence purification strategy and equipment design. 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile exhibits a predicted boiling point of 236.3 ± 35.0 °C [3] and a density of 1.5 ± 0.1 g/cm³ [4], which differ measurably from the non-chlorinated comparator 5-(trifluoromethyl)pyridine-2-carbonitrile (Bp = 232.3 °C; density = 1.37 g/cm³) . The ~4 °C higher boiling point reduces volatility during solvent evaporation, potentially improving containment and recovery. The ~9.5% higher density enhances phase separation efficiency in liquid-liquid extraction workups. These properties should be considered when designing continuous flow processes, where residence time calculations depend on material density, and when establishing distillation cut points for product isolation.

Agrochemical Intermediate Development: Synthesis of Trifluoromethylpyridine-Derived Actives

Trifluoromethylpyridine (TFMP) derivatives are key structural motifs in numerous commercial agrochemicals, including herbicides, fungicides, and insecticides [5]. 2-Chloro-5-(trifluoromethyl)pyridine-4-carbonitrile serves as a versatile intermediate for constructing elaborated TFMP-containing actives. The presence of the 4-cyano group enables conversion to carboxylic acids or aminomethyl moieties, which are common pharmacophores in agrochemical design. The 2-chloro substituent provides a site for nucleophilic displacement with amines, alkoxides, or organometallic reagents, allowing for the introduction of diverse functional groups. Compared to non-cyano analogs (e.g., 2-chloro-5-(trifluoromethyl)pyridine), the target compound expands the accessible chemical space by offering an additional point of diversification, thereby enabling the synthesis of more structurally complex and potentially patentable agrochemical candidates.

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